molecular formula C12H21NO2 B8604711 tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate

Cat. No. B8604711
M. Wt: 211.30 g/mol
InChI Key: MWKRDIXJPNEIPH-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

6.41 g of 1-benzyl-2-methyl-4-methylenepiperidone was dissolved in 70 ml of dichloroethane and 5.92 g of 1-chloroethyl chloroformate was added thereto under ice-cooling. After heating the mixture under reflux for 50 minutes, 100 ml of methanol was added thereto and the resulting mixture was allowed to stand at room temperature overnight. Then triethylamine was added to the reaction mixture under ice-cooling until the pH value reached 9. Further, 7.64 g of tert-butyl dicarbonate was added thereto and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed successively with water, 1 N hydrochloric acid, a saturated aqueous solution of sodium chloride and a saturated aqueous solution of sodium bicarbonate and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 7.2 g of the title compound as a colorless oily substance.
[Compound]
Name
1-benzyl-2-methyl-4-methylenepiperidone
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl dicarbonate
Quantity
7.64 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(O[CH:5](Cl)[CH3:6])=O.[CH3:8]O.C([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])C.[C:17](OC([O-])=O)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]>ClC(Cl)C>[C:20]([O:19][C:17]([N:12]1[CH2:13][CH2:14][C:5](=[CH2:6])[CH2:8][CH:15]1[CH3:16])=[O:18])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
1-benzyl-2-methyl-4-methylenepiperidone
Quantity
6.41 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5.92 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
tert-butyl dicarbonate
Quantity
7.64 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling until the pH value
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water, 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and a saturated aqueous solution of sodium bicarbonate and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1)=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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